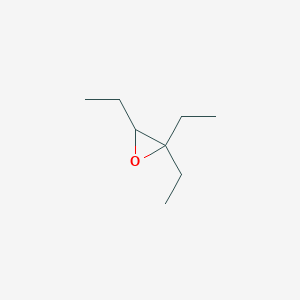
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a phosphinyl group, a butenoic acid moiety, and a dichlorobenzyl ester, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester typically involves multiple steps, starting with the preparation of the individual components. The phosphinyl group can be introduced through a reaction involving dimethyl phosphite and an appropriate alkene under controlled conditions. The butenoic acid moiety is synthesized via a series of reactions, including aldol condensation and subsequent dehydration. The final esterification step involves the reaction of the butenoic acid derivative with 2,4-dichlorobenzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dichlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids and other oxidized derivatives.
Reduction: Formation of phosphinyl alcohols and other reduced products.
Substitution: Formation of substituted esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butenoic acid moiety may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid ethyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid propyl ester
Uniqueness
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32425-90-4 |
|---|---|
Molekularformel |
C13H15Cl2O6P |
Molekulargewicht |
369.13 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+ |
InChI-Schlüssel |
DEMKRNKUPDXQOP-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)




![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)

